6-Oxo-bexarotene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Oxo Bexarotene is a metabolite of Bexarotene.

科学的研究の応用

Metabolism and Receptor Interaction

6-Oxo-bexarotene, a metabolite of bexarotene, exhibits notable activity in biological systems. Metabolism studies have revealed that 6-Oxo-bexarotene, along with other metabolites, undergoes extensive systemic exposure post-bexarotene administration. Despite this, its binding to retinoid receptors is significantly reduced compared to the parent compound. This diminished interaction suggests that while 6-Oxo-bexarotene is abundantly present in the system, its ability to activate retinoid receptors is limited, implying a distinct pharmacodynamic profile compared to bexarotene itself (Howell et al., 2001).

Neuroprotective Effects and Long Non-coding RNA Interaction

The compound has been associated with neuroprotective effects post-traumatic brain injury (TBI) in mice. Specifically, bexarotene treatments were found to up-regulate the long noncoding RNA Neat1 in an RXR-α-dependent manner. Knockdown of Neat1 resulted in significant changes in mRNA expression related to synapse formation and axon guidance, suggesting a pivotal role of 6-Oxo-bexarotene in influencing neuronal regeneration and repair mechanisms (Zhong et al., 2017).

Nanocrystal Technology and Drug Delivery

Innovations in drug delivery systems have focused on improving the solubility and systemic absorption of bexarotene. The creation of bexarotene nanocrystals and their surface modification by folate-chitosan conjugates represent a significant advancement in this field. These nanocrystals show a substantial increase in dissolution rate and improved pharmacokinetic parameters, which may enhance the drug's therapeutic efficacy (Li et al., 2016).

Implications in Parkinson's Disease

Research has highlighted the potential of low-dose bexarotene treatment in rescuing dopamine neurons and restoring behavioral function in models of Parkinson's disease. The study underscores the drug's selective interaction with specific nuclear hormone receptors, proposing a unique therapeutic avenue for neurodegenerative disorders (Mcfarland et al., 2013).

Radiolabeling for Imaging

The synthesis of carbon-11 labeled bexarotene, a development aimed at enhancing imaging techniques like positron emission tomography, has opened new doors for studying the drug's distribution and action in biological systems, particularly in the context of neurodegenerative diseases (Rotstein et al., 2014).

特性

CAS番号 |

368451-13-2 |

|---|---|

製品名 |

6-Oxo-bexarotene |

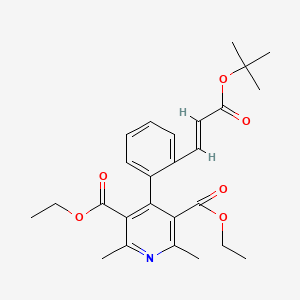

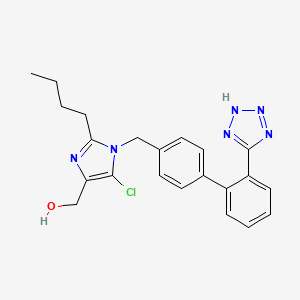

分子式 |

C24H26O3 |

分子量 |

362.47 |

IUPAC名 |

4-[1-(3,5,5,8,8-pentamethyl-6-oxo-7H-naphthalen-2-yl)ethenyl]benzoic acid |

InChI |

InChI=1S/C24H26O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12H,2,13H2,1,3-6H3,(H,26,27) |

SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(=O)C2(C)C)(C)C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-6-oxo-2-naphthalenyl)ethenyl]-benzoic Acid; 6-Keto Bexarotene |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。